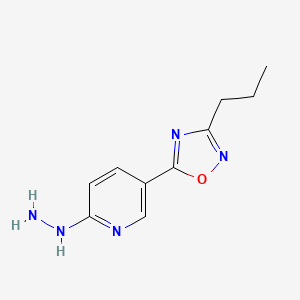![molecular formula C26H20F3N5O2 B15154196 2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique structure and properties could make it useful in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism by which 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives, as well as compounds with similar functional groups, such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its combination of functional groups, which can confer unique chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
Molecular Formula |
C26H20F3N5O2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H20F3N5O2/c1-36-18-12-6-15(7-13-18)14-31-25(35)21-22-24(33-20-5-3-2-4-19(20)32-22)34(23(21)30)17-10-8-16(9-11-17)26(27,28)29/h2-13H,14,30H2,1H3,(H,31,35) |
InChI Key |
XAUHCXQQLRMBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![4-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15154119.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B15154126.png)

![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)

![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![N-benzyl-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15154151.png)
methanone](/img/structure/B15154171.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)

![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)
